3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core modified with two critical substituents:
- A thiazolidinone ring with a Z-configuration olefinic linker at position 3, containing a butan-2-yl group and a thioxo moiety.
This hybrid structure combines aromaticity (pyrido-pyrimidinone core), conformational flexibility (piperazine), and electrophilic reactivity (thioxo group), making it a candidate for pharmacological applications such as kinase inhibition or neurotransmitter receptor modulation .
Properties
Molecular Formula |
C26H26FN5O2S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O2S2/c1-3-17(2)32-25(34)21(36-26(32)35)16-18-23(28-22-10-6-7-11-31(22)24(18)33)30-14-12-29(13-15-30)20-9-5-4-8-19(20)27/h4-11,16-17H,3,12-15H2,1-2H3/b21-16- |
InChI Key |
WVCLWBKXJFQYKH-PGMHBOJBSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidin-2,4-dione Precursor Formation
Thiazolidin-2,4-dione derivatives are synthesized by reacting thiourea with α-haloketones or chloroacetic acid under basic conditions. For example:
-
Step 1 : Thiourea (1 equiv) and chloroacetic acid (1.2 equiv) are heated in water at 80°C for 5 hours to yield 2-iminothiazolidin-4-one.
-
Step 2 : Thionation using Lawesson’s reagent (0.5 equiv) in dioxane at 70°C converts the 4-oxo group to a 4-thioxo group, forming 2-thioxo-thiazolidin-4-one.
Key Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Thiourea reaction | H2O, 80°C, 5 h | 75–86 | |
| Thionation | Lawesson’s reagent, dioxane, 70°C | 82–90 |
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation or transition metal-catalyzed reactions.
BiCl3-Catalyzed Solvent-Free Synthesis
A solvent-free approach using BiCl3 (10 mol%) catalyzes the reaction between 2-aminopyridine and β-oxo esters:
CuI-Catalyzed Tandem Reaction
CuI (5 mol%) facilitates a one-pot C–N coupling/intramolecular amidation between 2-halopyridines and (Z)-3-amino-3-arylacrylates:
Functionalization with 4-(2-Fluorophenyl)piperazine
The piperazine moiety is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
Microwave-Assisted Coupling
4-(2-Fluorophenyl)piperazine (1.2 equiv) reacts with 2-chloro-pyrido[1,2-a]pyrimidin-4-one (1 equiv) under microwave irradiation:
Catalytic Amination
Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) enable coupling at 100°C in toluene:
-
Yield : 72%.
Knoevenagel Condensation for Methylene Bridge Formation
The thiazolidinone and pyridopyrimidine cores are linked via a Z-configured methylene bridge using piperidine-catalyzed condensation:
Reaction Protocol
-
Step 1 : 3-(Butan-2-yl)-2-thioxo-thiazolidin-4-one (1 equiv) and 2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (1 equiv) are refluxed in ethanol with piperidine (0.1 equiv) for 6 hours.
-
Step 2 : The Z-isomer is isolated via silica gel chromatography (hexane:EtOAc = 7:3).
Key Data :
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and green solvents are employed:
Flow Chemistry
Purification
-
HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), purity >99%.
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyridopyrimidinone cores.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural homology with the target molecule (Table 1):
*Molecular weights estimated from molecular formulas or structural similarity.
Impact of Substituents on Properties
Piperazine Modifications :
- The 2-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to Analog 1’s ethyl group or Analog 2’s benzyl group .
- Benzylpiperazine (Analog 2) may enhance π-π interactions in receptor binding but could reduce metabolic stability due to increased oxidation susceptibility .
- The conserved thioxo group across all analogs suggests a role in hydrogen bonding or metal chelation, critical for enzymatic inhibition .
Biological Activity
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that integrates multiple pharmacologically relevant moieties. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.6 g/mol. Its unique structure features a pyrido[1,2-a]pyrimidine core combined with thiazolidine and piperazine rings, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S3 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | QQEIRSTWWBNNFL-QINSGFPZSA-N |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds with similar structural features. For instance, thiazolidine derivatives have shown promising results in inhibiting cancer cell proliferation. The compound under discussion may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A related thiazolidine derivative demonstrated significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, with IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Compounds bearing thiazole and thiazolidine rings have been reported to possess notable antimicrobial properties. The presence of electron-donating groups in the structure enhances their interaction with microbial targets.
- Research Findings : A study found that thiazole derivatives exhibited effective antibacterial activity against Gram-positive bacteria at MIC values around 31.25 µg/mL . This suggests that our compound may similarly possess antimicrobial potential.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological properties. Compounds containing piperazine have been explored for their anxiolytic and antidepressant effects.
- Potential Mechanism : The interaction of the piperazine group with serotonin receptors could mediate anxiolytic activity, which warrants investigation in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Thiazolidine Ring : Variations in substituents on the thiazolidine ring can affect its reactivity and biological interactions.
- Pyrido[1,2-a]pyrimidine Core : The presence of different functional groups on this core has been associated with enhanced anticancer activity.
- Piperazine Moiety : Alterations in the piperazine ring can modulate neuropharmacological effects.
Synthesis Methods
The synthesis of this complex molecule typically involves multi-step organic reactions:
- Step 1 : Formation of the thiazolidine ring through condensation reactions.
- Step 2 : Introduction of the pyridopyrimidine core via cyclization techniques.
- Step 3 : Final assembly involving the attachment of piperazine and other substituents under controlled conditions to optimize yield and purity.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; thiazolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ~650–700 Da) .
- HPLC : Validates purity (>95%) and isomer separation .
Q. Advanced
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. Use SHELXL for refinement of twinned or high-resolution data .
- Computational DFT Studies : Predict electronic properties and tautomeric equilibria .
How can computational modeling guide SAR studies for this compound?
Q. Advanced
- Perform molecular docking to map interactions with targets (e.g., kinase domains or GPCRs). Prioritize residues within 4 Å of the thioxo group for mutagenesis .
- Use QSAR models to correlate substituent effects (e.g., 2-fluorophenyl vs. 4-methoxyphenyl on piperazine) with bioactivity .
- ADMET Predictions : Assess logP (target ~3.5–4.0) and metabolic stability via cytochrome P450 isoform screening .
What in vitro assays are suitable for preliminary bioactivity screening?
Q. Basic
- Enzyme Inhibition : Measure IC₅₀ against kinases or phosphatases using fluorescence-based assays .
- Antimicrobial Activity : Use broth microdilution (MIC ≤ 16 µg/mL indicates promise) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM warrants further study) .
How do structural modifications at the 3-(butan-2-yl) position affect target selectivity?
Q. Advanced
- Case Study : Replacing butan-2-yl with benzyl () increases lipophilicity (logP +0.8) but reduces solubility. Use SPR biosensors to quantify binding kinetics (KD improvements <10 nM) .
- Strategies : Introduce polar groups (e.g., hydroxyl) to balance permeability and solubility .
How should researchers address contradictions in reported bioactivity data across analogs?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays alters IC₅₀ by 2–3 fold) .
- Probe Solubility Artifacts : Use dynamic light scattering to confirm compound aggregation at high concentrations .
- Validate Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct binding .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Q. Advanced
- Challenges : Low crystal symmetry due to flexible piperazine and thiazolidinone groups.
- Solutions : Use vapor diffusion with PEG 4000 as a precipitant. For twinned crystals, apply SHELXL’s TWIN/BASF commands .
How does the compound’s stability vary under physiological conditions?
Q. Advanced
- pH Stability : The thioxo group is prone to oxidation at pH >7.5. Use LC-MS to monitor degradation products (e.g., sulfoxide formation) .
- Plasma Stability : Incubate with human plasma (37°C, 1 hr); >80% remaining indicates suitability for in vivo studies .
What comparative studies exist between this compound and its structural analogs?
Q. Basic
-
Key Analogs :
Substituent Variation Bioactivity Shift Reference 2-fluorophenyl → 4-methoxyphenyl Increased serotonin receptor affinity (Ki ↓ 50%) Butan-2-yl → benzyl Enhanced antifungal activity (MIC ↓ 4-fold)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
